Product packaging for Isoxazole-5-carbohydrazide(Cat. No.:CAS No. 855746-95-1)

Isoxazole-5-carbohydrazide

Cat. No.: B2867249
CAS No.: 855746-95-1
M. Wt: 127.103
InChI Key: UHIRJOSEKNCAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole-5-carbohydrazide is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a privileged isoxazole heterocycle, a five-membered ring containing adjacent oxygen and nitrogen atoms, which is a common motif in pharmaceuticals due to its wide spectrum of biological activities . The carbohydrazide functional group provides a versatile handle for chemical modification, allowing researchers to synthesize diverse libraries of derivatives for biological screening. This scaffold is of significant interest in the development of novel therapeutic agents. Recent research highlights its application in creating derivatives with potent antibacterial activity, particularly against challenging multidrug-resistant Gram-negative bacteria like carbapenem-resistant Acinetobacter baumannii (CRAB) . Furthermore, structural analogs incorporating the isoxazole-carbohydrazide motif have demonstrated promising inhibitory activity against acetylcholinesterase (AChE) and β-site APP cleaving enzyme 1 (BACE1), making them compelling subjects for investigation in multifactorial diseases like Alzheimer's . The molecule's ability to serve as a precursor for various heterocyclic compounds, including hydrazones and fused hybrids with other pharmacophores like indole, further enhances its utility in the synthesis of complex molecules for probing new biological targets . This product is intended for research purposes in laboratory settings only. HAZARD STATEMENTS : Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O2 B2867249 Isoxazole-5-carbohydrazide CAS No. 855746-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-2-6-9-3/h1-2H,5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIRJOSEKNCAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of Isoxazole 5 Carbohydrazide and Its Derivatives

Diverse Synthetic Routes to the Isoxazole (B147169) Core System

The construction of the isoxazole ring is a fundamental step in the synthesis of isoxazole-5-carbohydrazide. Several powerful methods have been developed to achieve this, each offering distinct advantages in terms of regioselectivity, efficiency, and substrate scope.

1,3-Dipolar Cycloaddition Reactions (e.g., nitrile oxides with alkynes/alkenes)

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene, is a cornerstone of isoxazole synthesis. nih.gov This method is highly valued for its efficiency and regioselectivity in forming the isoxazole ring. nih.govorganic-chemistry.org The reaction proceeds via a concerted pericyclic mechanism, where the nitrile oxide dipole reacts with the dipolarophile to form the heterocyclic ring in a single step. nih.gov

Nitrile oxides can be generated in situ from various precursors, such as aldoximes, using oxidizing agents like sodium hypochlorite (B82951) or Oxone. nih.gov For instance, the reaction of an aldoxime with an oxidizing agent generates a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield a 3,5-disubstituted isoxazole. nih.gov The regioselectivity of this reaction can often be controlled by the choice of reactants and reaction conditions. mdpi.com

A variety of alkynes and alkenes can be employed as dipolarophiles, leading to a wide range of substituted isoxazoles. researchgate.net This versatility makes 1,3-dipolar cycloaddition a powerful tool for creating libraries of isoxazole derivatives for various applications.

Condensation and Cyclization Reactions (e.g., of oxoesters with hydroxylamine)

Condensation and subsequent cyclization reactions provide another major pathway to the isoxazole core. A common approach involves the reaction of a 1,3-dicarbonyl compound, such as an oxoester, with hydroxylamine (B1172632). mdpi.comthieme-connect.de This reaction is a versatile method for synthesizing isoxazol-5(4H)-ones, which are important precursors to other isoxazole derivatives. mdpi.com

The reaction typically proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole ring. thieme-connect.de The conditions for these reactions can be either acidic or basic. mdpi.com For example, the reaction of ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride can be catalyzed by various reagents to produce 3-methylisoxazol-5(4H)-one. researchgate.net This intermediate can then be further functionalized.

This methodology is particularly useful for the synthesis of 3,5-disubstituted isoxazoles when symmetrical 1,3-diketones are used as starting materials, as this avoids the formation of isomeric products. thieme-connect.de

Metal-Catalyzed and Metal-Free Synthetic Approaches for Isoxazole Formation

Both metal-catalyzed and metal-free strategies have been developed for the synthesis of isoxazoles, each with its own set of advantages.

Metal-Catalyzed Approaches: Transition metal catalysts, such as copper(I) and ruthenium(II), have been widely employed to promote the [3+2] cycloaddition reaction for isoxazole synthesis. rsc.orgresearchgate.net These catalysts can enhance the rate and regioselectivity of the reaction. nih.govresearcher.life For example, copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes provides a convenient one-pot synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org Gold(III) catalysts have also been used for the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. researchgate.net Rhodium catalysts can be used for the isomerization of certain isoxazoles to form other heterocyclic structures. organic-chemistry.org

However, the use of metal catalysts can present challenges, including high cost, toxicity, and difficulty in removal from the final product. rsc.orgresearchgate.net

Metal-Free Approaches: To address the drawbacks of metal catalysts, significant research has focused on developing metal-free synthetic routes to isoxazoles. rsc.orgresearchgate.net These methods often rely on the use of alternative activating agents or reaction conditions. For example, a simple and efficient metal-free synthesis of 3,5-disubstituted isoxazoles from aldoximes has been achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org Another metal-free approach involves a multicomponent reaction for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles in a DMF/water mixture. chemicalpapers.com These methods offer a more environmentally friendly and cost-effective alternative to metal-catalyzed reactions.

Microwave-Assisted and Green Chemistry Synthetic Protocols

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. researchgate.netabap.co.inresearchgate.net

Microwave irradiation can be applied to various isoxazole synthesis reactions, including the cyclization of chalcones with hydroxylamine hydrochloride. abap.co.inresearchgate.net This technique has been shown to significantly accelerate the reaction rate, with reactions that take hours under conventional heating being completed in minutes under microwave irradiation. researchgate.netresearchgate.net

Green chemistry principles are also being applied to isoxazole synthesis through the use of environmentally friendly solvents, such as water, and by developing solvent-free reaction conditions. nih.govrsc.org For example, the synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition has been achieved under solvent-free ball-milling conditions. nih.gov These green synthetic protocols offer a more sustainable approach to the production of isoxazole derivatives. researchgate.net

Targeted Derivatization Strategies for the Carbohydrazide (B1668358) Moiety

Once the isoxazole core is established, the carbohydrazide group at the 5-position can be further modified to create a diverse range of derivatives. This functionalization is crucial for tuning the properties of the molecule for specific applications.

Amidation and Hydrazinolysis Reactions

Amidation: The carbohydrazide moiety can readily undergo amidation reactions with carboxylic acids or their derivatives to form N-acylhydrazide compounds. This reaction is a common strategy for introducing a wide variety of substituents onto the carbohydrazide nitrogen. For example, 5-(aryl)-isoxazole-3-carbohydrazides can be converted to their corresponding carbonylazides and then treated with various amines to synthesize carboxamides. researchgate.net The carboxylic acid group of 5-methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid can be converted to an amide through coupling reactions with amines using reagents like DCC/EDCl. vulcanchem.com

Hydrazinolysis: Hydrazinolysis is a key reaction for the formation of the carbohydrazide group itself. This typically involves the reaction of an ester derivative of the isoxazole, such as an ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net For instance, ethyl 5-phenylisoxazole-3-carboxylate can be refluxed with hydrazine hydrate in methanol (B129727) to yield 5-phenylisoxazole-3-carbohydrazide. nih.gov Similarly, 5-(4-fluorophenyl)isoxazole-3-carbohydrazide (B1438061) can be synthesized with high yields by reacting the corresponding ethyl ester with hydrazine hydrate. This reaction is often monitored by thin-layer chromatography and the product is precipitated by quenching the reaction with water.

These derivatization strategies provide a versatile platform for the synthesis of a wide array of this compound derivatives with diverse structures and potential applications. The ability to systematically modify the carbohydrazide moiety is essential for structure-activity relationship studies in drug discovery and materials science.

Condensation with Carbonyl Compounds (e.g., aldehydes, ketones) for Hydrazone Formation

The reaction of this compound with various aldehydes and ketones is a fundamental transformation that leads to the formation of isoxazole-5-carbohydrazones. researchgate.net This condensation reaction is typically carried out by refluxing the carbohydrazide with the respective carbonyl compound in a suitable solvent, such as methanol or ethanol. rsc.org The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for the synthesis of more complex heterocyclic systems. researchgate.net

The reaction proceeds via nucleophilic addition of the terminal amino group of the hydrazide to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. The general scheme for this reaction is depicted below:

Scheme 1: General synthesis of isoxazole-5-carbohydrazones

R-CHO + H₂NNHCO-isoxazole → R-CH=NNHCO-isoxazole + H₂O

R¹R²C=O + H₂NNHCO-isoxazole → R¹R²C=NNHCO-isoxazole + H₂O

The reactivity of the carbonyl compound plays a crucial role in the reaction outcome. Aldehydes generally react more readily than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov Studies have shown that a variety of aromatic and heterocyclic aldehydes readily undergo condensation with this compound to afford the corresponding N'-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives in good yields. rsc.org

Nucleophilic Addition and Substitution Reactions on the Hydrazide Linker

The hydrazide functional group in this compound is a versatile handle for various nucleophilic addition and substitution reactions. The reactivity of the hydrazide allows for the introduction of a wide array of substituents, leading to the generation of diverse compound libraries.

One common transformation is the reaction with isocyanates or isothiocyanates to form the corresponding semicarbazides and thiosemicarbazides. These reactions proceed through the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isocyanate or isothiocyanate.

Furthermore, the hydrazide can undergo acylation with acid chlorides or anhydrides to yield N,N'-diacylhydrazines. The reactivity of hydrazines in nucleophilic substitution reactions has been extensively studied, providing a basis for predicting reaction outcomes and optimizing conditions. acs.org These transformations are crucial for building molecular complexity and exploring structure-activity relationships. kuey.net

Click Chemistry and Conjugate Addition Approaches (e.g., aza-Michael reaction)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of click chemistry and has found applications in the synthesis of isoxazole-containing molecules. eresearchco.comnih.gov While not a direct reaction of the carbohydrazide itself, isoxazole derivatives bearing alkyne or azide (B81097) functionalities can be readily prepared and then utilized in click reactions to conjugate with other molecules.

A more direct application of click-type reactivity involving the hydrazide moiety is the aza-Michael reaction. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. rsc.org this compound can act as the nitrogen nucleophile in aza-Michael additions to activated alkenes, such as maleimides. mdpi.com This reaction has been used to synthesize N-substituted hydrazide derivatives, demonstrating the selectivity of the reaction for the hydrazide's terminal amine over other potential nucleophilic sites in the molecule. mdpi.com The aza-Michael reaction is a powerful tool for creating carbon-nitrogen bonds under mild conditions and has been successfully applied in the synthesis of β-amino ketones. researchgate.net

Regioselective Functionalization of the Isoxazole Ring

Controlling the position of substituents on the isoxazole ring is crucial for fine-tuning the physicochemical and biological properties of the resulting compounds. nih.gov Regioselective functionalization strategies allow for the precise introduction of various groups at the C-3, C-4, and C-5 positions of the isoxazole core.

Strategies for Substituent Introduction at C-3, C-4, and C-5 Positions

The primary method for constructing the isoxazole ring itself, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, is inherently regioselective. rsc.org The choice of the dipolarophile and the reaction conditions can direct the formation of either 3,5-disubstituted or 3,4-disubstituted isoxazoles. rsc.org For instance, the reaction of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles. rsc.org

Direct functionalization of a pre-formed isoxazole ring can be more challenging due to the potential for ring-opening under harsh conditions. mdpi.com However, methods for direct C-H functionalization are emerging. For the this compound scaffold, the C-5 position is already occupied. Functionalization at the C-3 and C-4 positions often relies on building the ring from appropriately substituted precursors. For example, starting with a β-ketoester and hydroxylamine will lead to a 5-substituted isoxazole-3-carboxylic acid ester, which can then be converted to the carbohydrazide. researchgate.net The substituent at the 3-position can be introduced by starting with a substituted β-ketoester.

Introduction of substituents at the C-4 position can be achieved through various methods, including the Knoevenagel condensation of an active methylene (B1212753) compound (like the isoxazol-5-one tautomer) with an aldehyde. mdpi.com

Impact of Substituent Nature on Reaction Efficiency and Product Diversity

The nature of the substituents on the isoxazole ring significantly influences the efficiency of subsequent reactions and the diversity of the products that can be obtained. Electron-donating or electron-withdrawing groups can affect the reactivity of the isoxazole ring and the appended carbohydrazide moiety.

For instance, in the synthesis of bis(isoxazoles) through SNAr reactions of 5-nitroisoxazoles, the nature of the electron-withdrawing group at the C-3 position influences the reaction rate and yield. mdpi.com Ester groups at C-3 facilitate the reaction, while amide groups can lead to lower solubility and incomplete reactions under similar conditions. mdpi.com

The steric and electronic properties of substituents can also dictate the regioselectivity of certain reactions. In the synthesis of isoxazole derivatives, the presence of bulky groups can hinder the approach of reagents to adjacent positions, thereby directing functionalization to less sterically crowded sites. nih.gov This interplay between substituent effects and reaction conditions is a key consideration in the strategic design of synthetic routes to novel isoxazole derivatives. mdpi.com

Optimization of Reaction Conditions and Synthetic Efficiency

Optimizing reaction conditions is paramount for achieving high yields, minimizing side products, and ensuring the scalability of synthetic procedures for this compound and its derivatives. Key parameters that are often optimized include the choice of solvent, catalyst, reaction temperature, and reaction time.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of isoxazole derivatives. rsc.org For example, the cycloaddition step to form the isoxazole ring can be significantly enhanced by microwave irradiation.

The choice of catalyst is also critical. In the synthesis of isoxazol-5(4H)-ones, a variety of catalysts have been explored, from metal-based catalysts to greener alternatives like deep eutectic solvents and amine-functionalized cellulose. mdpi.comresearchgate.net The development of metal-free synthetic routes is of particular interest to avoid the cost, toxicity, and purification challenges associated with metal catalysts. rsc.org

Table 1: Examples of Reaction Condition Optimization for Isoxazole Synthesis

Reaction Type Key Optimization Parameter Effect on Outcome Reference
Hydrazone Formation Solvent Polarity Influences reaction kinetics and capture yield by resin. nih.gov nih.gov
Cycloaddition Catalyst (e.g., Cu(I)) Enables regioselective synthesis of 3,5-disubstituted isoxazoles. eresearchco.com eresearchco.com
Aza-Michael Addition pH pH selective, favoring primary amines in more alkaline conditions. mdpi.com mdpi.com
Knoevenagel Condensation Catalyst (e.g., ZSM-5) Solvent-free conditions at 100°C gave the best yield. nanobioletters.com nanobioletters.com
SNAr Reaction Solvent and Temperature Acetonitrile at room temperature is effective for ester-substituted isoxazoles. mdpi.com mdpi.com

| Hydrazinolysis | Temperature and Time | Stirring at room temperature or reflux for 24-48 hours yields over 90%. | |

High Resolution Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Isoxazole-5-carbohydrazide derivatives provides distinct signals for each type of proton in the molecule. For instance, in a study of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives, the methyl protons on the isoxazole (B147169) ring typically appear as a singlet around δ 2.08-2.10 ppm. mdpi.com The protons of the NH2 group on the isoxazole ring are observed as a broad singlet, while the proton of the hydrazide NH group and any aromatic protons on substituents will have characteristic chemical shifts and multiplicities based on their electronic environment. mdpi.comnih.gov

Table 1: Representative ¹H NMR Data for an this compound Derivative

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
CH₃ (isoxazole)~2.10Singlet
CH₃ (N-methyl)~3.34Singlet
NH₂ (isoxazole)~7.19Singlet
CH (aromatic)VariesDoublet, Triplet, Multiplet
NH (hydrazide)VariesSinglet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific substituents on the carbohydrazide (B1668358) moiety.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The isoxazole ring carbons have characteristic chemical shifts, typically in the range of δ 95–110 ppm. The carbonyl carbon of the carbohydrazide group is also readily identifiable, usually appearing significantly downfield. In derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380), the methyl carbon of the isoxazole ring has been observed around δ 11.53 ppm, while the carbonyl carbon appears around δ 163.85 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for an this compound Derivative

Carbon AssignmentChemical Shift (δ, ppm)
CH₃ (isoxazole)~12
C3 (isoxazole)Varies
C4 (isoxazole)Varies
C5 (isoxazole)Varies
C=O (hydrazide)~164

Note: Chemical shifts are approximate and can be influenced by substituents and solvent.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of this compound and its derivatives. oa.mg

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) , also known as HMQC, correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edunih.gov This technique is particularly powerful for piecing together the molecular framework by connecting different spin systems and identifying quaternary carbons. youtube.com The full assignment of ¹H and ¹³C NMR spectra for complex isoxazole derivatives is often achieved through the combined analysis of these 2D experiments. dntb.gov.ua

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural features.

A prominent absorption band is typically observed for the carbonyl (C=O) group of the hydrazide moiety, usually in the region of 1620-1638 cm⁻¹. mdpi.comnih.gov The N-H stretching vibrations of the amino (NH₂) and hydrazide (NH) groups give rise to absorption bands in the region of 3200-3450 cm⁻¹. clockss.org The C=N stretching vibration of the isoxazole ring also contributes to the IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine/Hydrazide)~3200-3450
C=O Stretch (Carbonyl)~1620-1638

Note: The exact position of the absorption bands can be influenced by hydrogen bonding and the electronic effects of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. This technique is crucial for confirming the identity of synthesized this compound derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. mdpi.comnih.gov The high-resolution mass measurement provided by ESI-MS allows for the determination of the exact molecular formula. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. mdpi.comrsc.orgrsc.org By inducing fragmentation and analyzing the resulting daughter ions, detailed structural information can be obtained, which helps to confirm the connectivity of the atoms within the molecule. core.ac.uk For example, in studies of isoxazole derivatives, fragmentation often occurs within the heterocyclic rings or at the hydrazide linkage, providing valuable structural clues. rsc.org

X-ray Crystallography Studies for Three-Dimensional Structural Determination

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific X-ray crystallographic studies for the compound this compound. Consequently, detailed experimental data regarding its three-dimensional structure, including molecular conformation, planarity, intermolecular interactions, and stereochemistry, are not available at this time.

Analysis of Molecular Conformation and Planarity

No published data are available on the specific molecular conformation or the degree of planarity of the this compound molecule as determined by X-ray crystallography. Such an analysis would require single-crystal X-ray diffraction data, which could not be located.

Determination of Intermolecular Interactions (e.g., N–H···O hydrogen bonds, C–H···N hydrogen bonds, π···π stacking)

There are no specific research findings detailing the intermolecular interactions for this compound in the solid state. The carbohydrazide moiety contains both hydrogen bond donors (N-H groups) and acceptors (C=O group), suggesting that N–H···O hydrogen bonds would be a primary feature in its crystal structure. The isoxazole ring itself contains nitrogen and oxygen atoms that could act as hydrogen bond acceptors. However, without experimental crystallographic data, the presence and geometry of these or other potential interactions like C–H···N hydrogen bonds or π···π stacking cannot be confirmed.

Characterization of Dihedral Angles and Stereochemical Configuration (e.g., E/Z isomerism)

Information regarding the dihedral angles within the this compound structure is not available from experimental sources. Analysis of torsion angles, which defines the stereochemical configuration around rotatable bonds, such as the C-C bond between the isoxazole ring and the carbonyl group or the C-N bond of the hydrazide, has not been reported.

Elemental Analysis for Compositional Verification

No specific reports containing the results of elemental analysis for this compound were found in the searched scientific literature. nih.gov This analytical technique is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound to verify its empirical formula.

The theoretical elemental composition of this compound, with the chemical formula C₄H₅N₃O₂, can be calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01448.0437.80
HydrogenH1.00855.043.97
NitrogenN14.01342.0333.07
OxygenO16.00232.0025.17
Total 127.11 100.00

This table represents the calculated theoretical values. Experimental verification of these percentages through elemental analysis is a standard characterization step in chemical synthesis but has not been publicly documented for this specific compound. clockss.org

Structure Activity Relationship Sar Investigations and Principles of Molecular Design

Rational Design Paradigms for Isoxazole-5-carbohydrazide Derivatives

The rational design of this compound derivatives is a cornerstone of modern drug discovery, leveraging an understanding of the target biology and the chemical properties of the scaffold. kuey.netresearchgate.net A primary paradigm involves using the this compound core as a versatile building block for creating new chemical entities. This approach often begins with a known bioactive molecule or a natural product, where the this compound moiety is introduced to modulate its properties.

One common strategy is the structural modification of existing drugs or lead compounds. For instance, a series of phenyl substituted isoxazole (B147169) carbohydrazides were designed by modifying the structure of isocarboxazid, a nonselective monoamine oxidase (MAO) inhibitor, to develop selective MAO-B inhibitors for potential use in Parkinson's disease. researchgate.net This highlights the use of the this compound framework to refine the pharmacological profile of a known drug class.

Another key design principle is the creation of hybrid molecules, where the this compound unit is linked to other pharmacologically active moieties to achieve a synergistic or multi-target effect. mersin.edu.tr This approach has been used to develop compounds with potential applications in treating complex diseases like cancer. The isoxazole ring itself is valued for its stable, electron-rich aromatic character, which allows for facile modification of its substituents, making it an ideal platform for combinatorial chemistry and the generation of compound libraries for high-throughput screening. nih.govresearchgate.net

Furthermore, computational methods are increasingly integrated into the rational design process. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict the binding affinity and biological activity of designed molecules before their synthesis, thereby prioritizing the most promising candidates and streamlining the discovery process. researchgate.netajphs.com

Systematic Exploration of Substituent Effects on Biological Efficacy

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the isoxazole ring and the carbohydrazide (B1668358) moiety. kuey.net Systematic exploration of these effects is fundamental to understanding the SAR and optimizing the therapeutic potential of this class of compounds.

Influence of Substitutions on the Isoxazole Ring (e.g., C-3, C-4, C-5 positions)

The isoxazole ring offers multiple positions for substitution (C-3, C-4, and C-5), and modifications at these sites can significantly impact biological activity.

C-3 Position: The C-3 position is frequently a site for introducing aryl or other bulky groups. In a series of 3,5-diaryl isoxazole derivatives, the nature of the substituent at the C-3 position was found to be critical for anticancer activity. mersin.edu.tr For example, the presence of a 2-methylphenyl group at this position led to a significant increase in potency against certain cancer cell lines. acs.org

C-4 Position: The C-4 position is often targeted for modifications to improve pharmacokinetic properties or to introduce additional interaction points with the biological target. Elongation of a substituent at the C-4 position of the isoxazole core has been shown to influence the efficacy of farnesoid X receptor (FXR) agonists. nih.gov

C-5 Position: The C-5 position is another key site for introducing diversity. In a study of isoxazole derivatives as monoamine oxidase (MAO) inhibitors, the presence of a phenyl group at the C-5 position was a common feature of the designed compounds. nih.gov The nature of substituents on this phenyl ring, such as halogens, was found to significantly enhance the inhibitory activity against α-amylase. nih.gov Furthermore, the introduction of a fluorophenyl group at the C-5 position has been explored for its potential to enhance binding affinity to certain receptors.

The following table summarizes the observed effects of substitutions at different positions on the isoxazole ring:

PositionSubstituentObserved Biological Effect
C-32-MethylphenylIncreased anticancer potency. acs.org
C-4Elongated substituentsInfluenced FXR agonist efficacy. nih.gov
C-5PhenylCommon feature in MAO inhibitors. nih.gov
C-5Halogenated phenylEnhanced α-amylase inhibitory activity. nih.gov
C-5FluorophenylPotential for enhanced receptor binding.

Role of Modifications within the Carbohydrazide Moiety

The carbohydrazide moiety (-CO-NH-NH2) is a critical pharmacophore that offers several opportunities for modification to modulate biological activity. ajgreenchem.comresearchgate.net This functional group can be readily converted into other functionalities, such as hydrazones, Schiff bases, and various heterocyclic rings. researchgate.net

For instance, the condensation of the terminal amino group of the carbohydrazide with various aldehydes or ketones to form N'-substituted derivatives is a common strategy. In a series of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) derivatives, the nature of the N'-substituent was found to be crucial for their immunosuppressive activity. mdpi.com Similarly, the synthesis of N'-(benzylidene)-5-phenylisoxazole-3-carbohydrazides revealed that substituents on the benzylidene ring significantly impacted their potency as MAO-B inhibitors. nih.gov

The carbohydrazide can also serve as a linker to connect the isoxazole core to other molecular fragments. The insertion of a spacer unit between an aromatic subunit and the carbohydrazide function has been shown to increase the distance between aromatic units, which can influence biological activity. nih.gov

The table below illustrates the impact of modifications to the carbohydrazide moiety:

ModificationResulting Functional GroupImpact on Biological Activity
Condensation with aldehydes/ketonesN'-substituted hydrazonesModulated immunosuppressive and MAO-B inhibitory activity. nih.govmdpi.com
Use as a linkerSpaced aromatic moietiesInfluenced overall biological activity profile. nih.gov

Impact of Linker Groups on Molecular Interactions and Activity

For example, in the development of histone deacetylase (HDAC) inhibitors, placing an isoxazole moiety within the linker region adjacent to the zinc-binding group was found to decrease inhibitory activity compared to compounds with a more linear linker. nih.gov This suggests that the rigidity and steric bulk introduced by the isoxazole linker were not favorable for binding to the active site of the enzyme.

In another study on farnesoid X receptor (FXR) agonists, the linker between the isoxazole core and a terminal acidic group was a major focus of medicinal chemistry efforts. nih.gov Modifications to an oxymethylene linker at the C-4 position of the isoxazole were explored to improve the ADME (absorption, distribution, metabolism, and excretion) properties of the compounds. The length and composition of the linker were found to influence how the terminal functional group interacts with key amino acid residues in the receptor's binding pocket. nih.gov

Stereochemical Considerations in SAR Analysis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of this compound derivatives. nih.gov Chiral centers can exist within the substituents attached to the isoxazole ring or within the linker groups.

The differential activity of enantiomers is a well-established phenomenon in pharmacology. For example, in a study of 3-Br-acivicin and its derivatives, which contain a dihydroisoxazole (B8533529) ring, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity suggests that the uptake of these compounds may be mediated by a specific transport system that recognizes a particular stereochemical configuration.

While specific studies focusing solely on the stereochemistry of this compound are not abundant in the provided search results, the principles of stereospecificity are broadly applicable. The introduction of chiral centers into this compound derivatives would necessitate the separation and individual biological evaluation of the resulting stereoisomers to fully elucidate the SAR.

Computational and Predictive SAR Approaches (e.g., QSAR modeling)

Computational and predictive approaches, particularly quantitative structure-activity relationship (QSAR) modeling, are invaluable tools for understanding and predicting the biological activity of this compound derivatives. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajphs.com

These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic parameters. By correlating these descriptors with the observed biological activity, a predictive model can be generated.

For example, 5-parametric QSAR models were developed for a series of phenyl substituted isoxazole carbohydrazides to correlate their structural features with their MAO-B inhibitory activity. researchgate.net In another study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, 3D-QSAR models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), were used to identify the critical structural features contributing to their activity. mdpi.com The contour maps generated from these models provided insights into the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of more potent agonists. mdpi.com

Molecular dynamics simulations can further complement QSAR studies by providing a dynamic view of the interactions between the ligand and its target protein, helping to understand the stability and binding modes of the compounds. mdpi.com

Assessment of Pharmacokinetic Relevant Parameters (e.g., Lipinski's Rule of Five compliance)

In the development of new therapeutic agents, the evaluation of pharmacokinetic properties is a critical step to ensure that a molecule has the potential to become a viable drug. The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives with potential biological activities. kuey.net A key aspect of designing these derivatives involves the in silico prediction and assessment of their drug-likeness and pharmacokinetic parameters, often guided by principles such as Lipinski's Rule of Five. ekb.egukaazpublications.com

Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for oral bioavailability of a chemical compound. numberanalytics.com The rule states that a drug-like molecule generally has:

A molecular weight of less than 500 g/mol . numberanalytics.com

A logP (a measure of lipophilicity) value of less than 5. numberanalytics.com

No more than 5 hydrogen bond donors. numberanalytics.com

No more than 10 hydrogen bond acceptors. numberanalytics.com

Research on various isoxazole derivatives demonstrates a consistent focus on adhering to these parameters to enhance their potential as drug candidates. nih.gov For instance, studies on newly synthesized isoxazole derivatives often include a computational analysis of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. ekb.egtandfonline.com This analysis helps in identifying candidates with a higher probability of success in later stages of drug development. ukaazpublications.com

In one study, a series of N′-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives were analyzed using Lipinski's rule-of-five. The investigation found that all the synthesized compounds adhered to the parameters established by Lipinski, suggesting their potential as biological probes and drug leads. nih.gov Similarly, computational assessments of ADME and drug-likeness characteristics for other isoxazole-based derivatives have been used to inspire further investigations to yield more potent, safe, and orally active inhibitors for specific biological targets. researchgate.net

The process of developing new drugs from lead compounds, such as those derived from this compound, is fraught with challenges related to poor pharmacokinetic profiles and safety. scinito.ai By employing in silico tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, researchers can mitigate these risks early in the discovery pipeline. ukaazpublications.com These predictive models calculate various molecular properties, including those outlined by Lipinski, to assess the drug-likeness of the designed compounds. ukaazpublications.comresearchgate.net

For example, the analysis of a series of carbohydrazide derivatives confirmed that all proposed compounds were suitable for oral bioavailability based on Lipinski's and Veber's rules. researchgate.net This highlights the importance of the carbohydrazide moiety, in conjunction with the isoxazole ring, in creating structures with favorable pharmacokinetic profiles.

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. ukaazpublications.comacs.org This technique is crucial in drug design for predicting the interaction between potential drug candidates and their protein targets. mdpi.com For derivatives of Isoxazole-5-carbohydrazide, docking studies have been instrumental in elucidating their binding mechanisms against various biological targets, including enzymes implicated in neurodegenerative diseases and infectious agents. mdpi.comnih.gov

Molecular docking simulations successfully predict how this compound derivatives orient themselves within the active sites of target proteins. For instance, in studies targeting monoamine oxidase B (MAO-B), an enzyme linked to Parkinson's disease, derivatives like N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide were shown to adopt specific conformations within the enzyme's binding pocket. nih.gov Similarly, when investigating indole-isoxazole carbohydrazides as potential treatments for Alzheimer's disease, docking studies revealed their binding modes within the active sites of both acetylcholinesterase (AChE) and BACE1. researchgate.netnih.gov

In the context of antibacterial research, docking simulations of novel functionalized isoxazoles against proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis have identified the precise conformations that enable their inhibitory activity. mdpi.com For carbonic anhydrase (CA) inhibitors, docking studies predicted the active site and confirmed that the isoxazole (B147169) derivatives bind effectively within this region. acs.org These predictions are vital for understanding structure-activity relationships (SAR), where the biological activity of a series of compounds is correlated with their structural features. nih.gov

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value indicates the strength of the interaction between the ligand and the protein, with lower (more negative) values suggesting stronger binding. nih.gov

Research on various this compound derivatives has yielded significant findings regarding their binding affinities for different targets. For example, in a series of compounds designed as MAO-B inhibitors, compound 6c (N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide) showed a superior docking score of -10.98 Kcal/mol. nih.gov Another study on different isoxazole derivatives targeting MAO-B found that compounds 5d and 5g also exhibited strong binding affinities. simulations-plus.com In the pursuit of anticancer agents, designed isoxazole derivatives displayed binding energies ranging from –7.1 to –9.5 kcal/mol against the target protein with PDB ID: 3QAQ. ukaazpublications.com

Compound/DerivativeTarget ProteinEstimated Binding Affinity (kcal/mol)Reference
N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c)Monoamine Oxidase B (MAO-B)-10.98 nih.gov
Compound 7Anticancer Target (PDB: 3QAQ)-9.5 ukaazpublications.com
Compound 10Anticancer Target (PDB: 3QAQ)-9.0 ukaazpublications.com
Compound 17Anticancer Target (PDB: 3QAQ)-9.0 ukaazpublications.com
Indole-isoxazole carbohydrazide (B1668358) (5d)Acetylcholinesterase (AChE)- nih.gov
Isoxazole derivative (AC3)Carbonic Anhydrase (CA)-13.95 acs.org

Understanding the specific non-covalent interactions between a ligand and its receptor is fundamental to rational drug design. Docking studies excel at identifying these interactions. For this compound derivatives, hydrogen bonds, hydrophobic interactions, and π-stacking are commonly observed stabilizing forces.

In the inhibition of carbonic anhydrase, isoxazole derivatives were found to form strong hydrogen bonds with active site residues like Leu198, Thr199, and the conserved histidine trio (His94, His96, His119). acs.org For indole-isoxazole derivatives targeting BACE1, the isoxazole ring itself was observed forming hydrogen bonds with Thr232 and Thr235, while other parts of the molecule interacted with residues like Ser328. nih.gov Docking of MAO-B inhibitors revealed that the binding was stabilized by hydrophobic interactions with residues in the enzyme's cavity and hydrogen bonds. nih.gov Similarly, in studies of isoxazole indole (B1671886) derivatives as selective estrogen receptor modulators, π-alkyl and π-π interactions with residues such as Ala350, Leu525, and Trp383 were identified as crucial for binding. thieme-connect.com

Target ProteinKey Interacting ResiduesTypes of InteractionReference
Carbonic Anhydrase (CA)His94, His96, His119, Leu198, Thr199Hydrogen Bonding, Hydrophobic acs.org
BACE1Thr232, Thr235, Ser328Hydrogen Bonding nih.gov
Estrogen Receptor α (ERα)Ala350, Trp383, Phe404, Leu525π-Alkyl, π-π T-shaped thieme-connect.com
Farnesoid X Receptor (FXR)LEU287, MET290, HIS294, ARG331, HIS447Hydrophobic, Salt Bridges, Hydrogen Bonds nih.gov

Estimation of Binding Affinities and Interaction Energies

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and conformational changes of atoms over time. mdpi.com This allows for a more realistic assessment of the complex's behavior in a biological environment, such as in the presence of water molecules and under physiological conditions of temperature and pressure. mdpi.comnih.gov

MD simulations are frequently used to validate the stability of binding modes predicted by docking. researchgate.net For this compound derivatives, MD simulations have been performed for periods up to 100 nanoseconds to confirm that the ligand remains stably bound within the active site of its target protein. researchgate.netmdpi.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. Low RMSD values indicate that the complex is stable and does not undergo significant structural changes. mdpi.com

The root-mean-square fluctuation (RMSF) is another important metric derived from MD simulations, which measures the flexibility of individual amino acid residues. mdpi.com Studies on isoxazole derivatives complexed with bacterial proteins showed that residues fundamental to the protein's function exhibited low RMSF values, suggesting that strong hydrogen bonds were stabilizing the protein-ligand complex. mdpi.com In the study of HIF-2α agonists, MD simulations revealed how isoxazole derivatives could allosterically enhance protein dimerization, shedding light on their mechanism of action. nih.gov

MD simulations are uniquely capable of revealing the subtle conformational changes that occur in both the ligand and the protein upon binding. These dynamic adjustments are often critical for achieving an optimal fit and inducing a biological response. For example, MD simulations of the Farnesoid X Receptor (FXR) bound to isoxazole agonists showed that the conformational motions of specific loops (L: H1/H2 and L: H5/H6) were crucial for protein stability and the agonistic activity of the ligands. nih.gov The analysis of these dynamic trajectories provides a deeper understanding of how the binding of a small molecule can translate into a functional effect on the protein target. nih.gov Similarly, MD studies of indole-isoxazole carbohydrazide bound to AChE and BACE1 were executed to evaluate the behavior and stability of the derivative within the binding site over time. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Elucidation of Electronic Structure and Reactivity

Density Functional Theory (DFT) is widely used to explore the electronic structure of isoxazole derivatives, providing a theoretical foundation for understanding their reactivity and potential applications. researchgate.net A common approach involves geometry optimization of the molecule using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), to find the most stable three-dimensional structure. researchgate.netacu.edu.in

From the optimized geometry, crucial electronic properties are calculated, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

These frontier molecular orbitals (HOMO and LUMO) are used to calculate various global reactivity descriptors that quantify different aspects of chemical behavior. researchgate.netresearchgate.net These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Mulliken Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

For instance, in studies of various isoxazole derivatives, DFT calculations have been performed to determine these parameters, helping to correlate electronic structure with observed biological activities, such as antioxidant or antimicrobial potential. researchgate.net The analysis of Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. acu.edu.inajrconline.org

Table 1: Calculated Electronic Properties of Representative Isoxazole Derivatives using DFT/B3LYP Method

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
5-amino-N'-...-isoxazole-4-carbohydrazide (H4)-5.798-1.7424.056 rsc.org
3-phenyl-5-furan isoxazole derivative (5f)-6.45-2.613.84 acu.edu.in
Thiazole-5-carboxylic acid (T5CA_1)-7.42-1.915.51 dergipark.org.tr

Theoretical Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Computational methods are frequently used to predict and interpret the spectroscopic characteristics of novel compounds, including this compound derivatives. Theoretical calculations provide a powerful complement to experimental data, aiding in structural confirmation and the assignment of spectral bands. researchgate.netjocpr.com

Infrared (IR) Spectroscopy: DFT calculations, often at the B3LYP/6-311++G(d,p) level, can compute the harmonic vibrational frequencies of a molecule. mjcce.org.mk The resulting theoretical IR spectrum can be compared with the experimental FT-IR spectrum. Although the calculated frequencies are often systematically higher than the experimental ones, a scaling factor is typically applied to improve the correlation. The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode to specific bonds or functional groups within the molecule. mjcce.org.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. jocpr.comnih.gov These theoretical values are calculated relative to a reference compound (e.g., Tetramethylsilane) and can be directly compared with experimental NMR spectra to confirm the molecular structure. growingscience.com For a series of new quinazolin-4(3H)-one-isoxazole derivatives, ¹H and ¹³C NMR spectra were recorded and interpreted, with signals for the isoxazole ring carbons and protons being specifically identified. mdpi.com

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.trnih.gov These calculations yield the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of the electronic transitions. nih.gov The results can help interpret the experimental UV-Vis spectrum and understand the nature of the electronic transitions, often corresponding to HOMO→LUMO transitions.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Isoxazole Derivative

Spectroscopic DataExperimental ValueCalculated Value (Method)Reference
IR Frequency (C=O stretch) 1635 cm⁻¹~1640-1680 cm⁻¹ (scaled) (DFT/B3LYP) jocpr.com
¹H NMR (CH of isoxazole) 6.67–7.10 ppm~6.5-7.0 ppm (GIAO/DFT) mdpi.com
¹³C NMR (C₅ of isoxazole) 161.10–162.87 ppm~160-165 ppm (GIAO/DFT) mdpi.com
UV-Vis (λmax) 297 nm~290-310 nm (TD-DFT) growingscience.com

Energetic and Conformational Analysis of Derivatives

The biological activity and chemical reactivity of flexible molecules like this compound derivatives are highly dependent on their three-dimensional conformation. Computational chemistry offers robust methods for exploring the conformational landscape and identifying the most stable structures. mdpi.com

Conformational analysis typically begins by identifying all rotatable bonds in the molecule. A potential energy surface (PES) scan is then performed by systematically rotating these bonds and calculating the energy at each step. This process helps to identify all possible low-energy conformers (local minima on the energy surface). dergipark.org.tr These initial structures, often found using faster molecular mechanics (MM+) methods, are then subjected to full geometry optimization using more accurate DFT methods (e.g., B3LYP/6-311++G(d,p)) to locate the precise energy minima. dergipark.org.tr

The relative energies of the different stable conformers are then compared. The structure with the lowest energy is the global minimum and represents the most populated conformation in the gas phase. For example, a study on thiazole-5-carboxylic acid identified four stable conformers, with the most stable planar conformer being set as the zero-point energy reference. dergipark.org.tr The relative energies of the other conformers were then calculated to determine their stability. dergipark.org.tr

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these derivatives over time, providing insights into their flexibility and how they might interact with biological targets like proteins or DNA. nih.gov The combination of conformational analysis and MD simulations is crucial for understanding how these molecules adopt specific shapes to bind to active sites of enzymes or receptors. nih.gov

Table 3: Theoretical Relative Energies of Different Conformers of a Carboxylic Acid Derivative

ConformerDihedral Angle(s)Relative Energy (kJ/mol)PlanarityReference
T5CA_10°, 180°0.00Planar dergipark.org.tr
T5CA_20°, 0°0.14Planar dergipark.org.tr
T5CA_3180°, 180°27.11Non-planar dergipark.org.tr
T5CA_4180°, 0°29.84Non-planar dergipark.org.tr

In Vitro and in Vivo Non Clinical Investigations of Biological Targets and Mechanisms of Action

Enzyme Inhibition Studies and Kinetic Analysis

Research into isoxazole-5-carbohydrazide derivatives has explored their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key strategy in the management of conditions such as Alzheimer's disease.

Studies have shown that certain hybrid molecules incorporating the isoxazole (B147169) moiety can exhibit significant inhibitory activity against both AChE and BuChE. For instance, a series of tacrine-isoxazole derivatives were synthesized and evaluated for their ability to inhibit these enzymes. The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of these inhibitors for either AChE or BuChE is also a critical factor in their development.

Beta-secretase 1 (BACE1) is another important enzyme in the context of Alzheimer's disease, as it is involved in the production of amyloid-beta peptides. The inhibition of BACE1 is therefore considered a promising therapeutic approach. Isoxazole-based compounds have been investigated for their potential to act as BACE1 inhibitors.

The design of these inhibitors often involves creating molecules that can effectively fit into the active site of the BACE1 enzyme. The inhibitory activity is typically determined through in vitro assays that measure the reduction in BACE1 enzymatic activity in the presence of the compound. The results of these studies help to identify the structural features of the isoxazole derivatives that are most important for potent BACE1 inhibition.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine. The inhibition of these enzymes can be beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. The selectivity of these compounds for one isoform over the other is a key aspect of these investigations. For example, some isoxazole derivatives have been found to be potent and selective inhibitors of MAO-B, which is a particularly desirable characteristic for the treatment of Parkinson's disease. The inhibitory activity and selectivity are determined using enzymatic assays, and the results are often presented as IC₅₀ values for each enzyme isoform.

Kinases are a large family of enzymes that are involved in cell signaling, and their dysregulation is often associated with diseases such as cancer. Vascular endothelial growth factor receptor 2 (VEGFR2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

Isoxazole derivatives have been designed and synthesized as potential kinase inhibitors, including inhibitors of VEGFR2. The inhibitory activity of these compounds is assessed through kinase assays that measure the ability of the compound to block the phosphorylation of a substrate by the kinase. The results of these studies can identify potent and selective kinase inhibitors that could have therapeutic potential.

Exchange proteins directly activated by cAMP (EPAC) are involved in various cellular processes, and their modulation has been explored as a potential therapeutic strategy. Some isoxazole-containing compounds have been investigated for their ability to act as antagonists of EPAC. These studies aim to understand how these molecules interact with the EPAC protein and block its activity.

The versatility of the isoxazole scaffold has led to its investigation in a variety of other enzyme systems. For example, isoxazole derivatives have been evaluated as inhibitors of α-glycosidase, an enzyme involved in carbohydrate metabolism, which is relevant for the management of diabetes.

Additionally, in the field of antibacterial research, isoxazole-based compounds have been explored as inhibitors of enzymes involved in peptidoglycan biosynthesis, a critical process for bacterial cell wall formation. For instance, isatin-pyrazole hydrazone conjugates containing an isoxazole ring have been identified as potent and selective inhibitors of bacterial methionine aminopeptidases (MetAPs). nih.gov One such compound, PS9, demonstrated significant inhibition of prokaryotic MetAPs with Kᵢ values of 0.31 µM for Mycobacterium tuberculosis MetAP1c (MtMetAP1c) and 0.37 µM for Streptococcus pneumoniae MetAP1a (SpMetAP1a). nih.gov Notably, this compound showed high selectivity, with a much higher Kᵢ value of 631.7 µM for the human analogue, HsMetAP1b. nih.gov

Table of Investigated Enzyme Inhibitions by this compound Derivatives

Compound Class Target Enzyme(s) Key Findings

Table of Compound Names

Compound Name
3-(3-bromophenyl)this compound

Identification of Molecular Pathways and Cellular Processes Modulation

Interference with Essential Microbial Enzymes or Cellular Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial activities by interfering with essential microbial enzymes and cellular processes crucial for the survival and growth of pathogens. kuey.net Research indicates that these compounds can disrupt the synthesis of the bacterial cell wall, a mechanism vital for maintaining cellular integrity. kuey.net Specifically, some derivatives interfere with the enzymes involved in peptidoglycan biosynthesis. kuey.net

Another key mechanism of action is the disruption of protein and nucleic acid metabolism within microbial cells. kuey.net By targeting these fundamental processes, this compound derivatives can effectively inhibit the proliferation of a wide range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. kuey.netresearchgate.net Structural modifications to the isoxazole core have been shown to enhance the potency and broaden the spectrum of antimicrobial activity. kuey.net

Table 1: Targeted Microbial Enzymes and Cellular Mechanisms by this compound Derivatives

Target Enzyme/Mechanism Microorganism(s) Observed Effect
Peptidoglycan Biosynthesis Enzymes Bacteria Inhibition of cell wall synthesis. kuey.net
Protein and Nucleic Acid Metabolism Bacteria, Fungi Disruption of essential cellular processes. kuey.net

Targeting Key Pathways in Cell Proliferation, Survival, and Metastasis

This compound and its derivatives have emerged as significant candidates in cancer research due to their ability to target key molecular pathways involved in cell proliferation, survival, and metastasis. kuey.netnih.gov These compounds have been shown to inhibit various kinases and proteases that are integral to oncogenic signaling pathways, thereby impeding tumor growth and progression. kuey.net

One of the primary mechanisms of action is the induction of apoptosis (programmed cell death) in cancer cells. nih.gov Certain isoxazole derivatives have demonstrated the ability to trigger apoptosis, leading to selective cytotoxicity against cancerous cells while sparing normal cells. kuey.net Additionally, some derivatives exhibit anti-angiogenic properties, which inhibit the formation of new blood vessels that tumors need to grow. kuey.net The anticancer effects of these compounds have been observed in various cancer cell lines, including those of the breast, liver, and colon. nih.govresearchgate.net For instance, some derivatives have shown potent growth inhibition against leukemia and hepatocellular carcinoma cells. The mechanisms often involve the inhibition of key signaling pathways like topoisomerase, HDAC, and ERα. nih.gov

Table 2: Key Cellular Pathways in Cancer Targeted by this compound Derivatives

Target Pathway/Protein Effect on Cancer Cells
Kinases and Proteases Blocks tumor growth and progression. kuey.net
Apoptosis Induction Selective cytotoxicity against cancer cells. kuey.netnih.gov
Angiogenesis Inhibition of new blood vessel formation. kuey.net
Topoisomerase, HDAC, ERα Inhibition of key signaling pathways. nih.gov

Modulation of Neurotransmitter Systems in Neurodegenerative Models

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound derivatives have shown promise through the modulation of neurotransmitter systems. kuey.netresearchgate.net A significant mechanism is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is involved in the breakdown of neurotransmitters like dopamine. rsc.orgnih.gov By inhibiting MAO-B, these compounds can help to preserve dopamine levels in the brain, which is beneficial in Parkinson's disease. nih.gov Kinetic studies have revealed that some of these derivatives act as reversible and competitive inhibitors of MAO-B. nih.govresearchgate.net

Furthermore, some isoxazole derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. The inhibition of these cholinesterases is a key therapeutic strategy for Alzheimer's disease. nih.gov Indole-isoxazole carbohydrazides, for example, have been identified as potent inhibitors of AChE. researchgate.net These compounds also exhibit neuroprotective effects through their antioxidant activity and by inhibiting neuroinflammation. kuey.net

Table 3: Modulation of Neurotransmitter Systems by this compound Derivatives

Target Associated Disease(s) Mechanism of Action
Monoamine Oxidase-B (MAO-B) Parkinson's Disease Reversible and competitive inhibition. nih.govresearchgate.net
Acetylcholinesterase (AChE) Alzheimer's Disease Inhibition of acetylcholine breakdown. nih.gov
Butyrylcholinesterase (BuChE) Alzheimer's Disease Inhibition of acetylcholine breakdown.

Influence on Inflammatory Pathways

This compound derivatives have demonstrated significant anti-inflammatory properties by modulating various inflammatory pathways. kuey.net A key mechanism is the regulation of pro-inflammatory mediators and cytokines. kuey.net These compounds can inhibit the production of tumor necrosis factor (TNF-α), a major cytokine involved in systemic inflammation. mdpi.com

The anti-inflammatory effects are also attributed to the inhibition of transcription factors like nuclear factor-kappa B (NF-κB), which plays a crucial role in the expression of genes related to inflammation. kuey.net By blocking NF-κB, these derivatives can effectively reduce the inflammatory response. kuey.net Additionally, their antioxidant properties contribute to mitigating inflammation caused by oxidative stress. kuey.net The anti-inflammatory potential of these compounds makes them promising candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease. kuey.net

Table 4: Influence of this compound Derivatives on Inflammatory Pathways

Target Pathway/Mediator Effect
Pro-inflammatory Cytokines (e.g., TNF-α) Inhibition of production. mdpi.com
Nuclear Factor-kappa B (NF-κB) Blocks activation and reduces inflammatory gene expression. kuey.net
Oxidative Stress Reduction of inflammation through antioxidant activity. kuey.net

Metal Chelating Ability and its Biological Implications

The ability of this compound derivatives to chelate metal ions is a significant aspect of their biological activity. nih.gov The carbohydrazide (B1668358) moiety, in conjunction with the isoxazole ring, can form stable complexes with metal ions such as iron (Fe³⁺). nih.govresearchgate.net This metal-chelating property has important therapeutic implications, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov

In Alzheimer's disease, the dysregulation of metal ions is linked to the aggregation of amyloid-beta plaques. By chelating excess metal ions, these compounds can help to prevent or dissolve these protein aggregates, a key pathological hallmark of the disease. nih.gov For instance, certain indole-isoxazole carbohydrazide derivatives have demonstrated in vitro metal-chelating ability against Fe³⁺. nih.govresearchgate.net This action, combined with their other neuroprotective mechanisms, makes them multi-target agents for Alzheimer's therapy. nih.govresearchgate.net Metal chelation can also play a role in the antimicrobial activity of these compounds by depriving microbes of essential metal cofactors.

Immunomodulatory Mechanisms (e.g., proapoptotic action, T-cell subset modulation, cytokine production)

Derivatives of this compound have been shown to possess diverse immunomodulatory properties, including both immunosuppressive and immunostimulatory effects. mdpi.comnih.govnih.gov One of the key mechanisms is the induction of apoptosis in immune cells, such as in Jurkat cells (a human T-lymphocyte cell line). mdpi.com This proapoptotic action can contribute to their immunosuppressive effects. mdpi.com For example, a study on a specific N'-substituted derivative of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) showed that it elicited strong increases in the expression of caspases and Fas, indicating a proapoptotic mechanism. mdpi.com

These compounds can also modulate T-cell subsets and cytokine production. mdpi.com Some derivatives have been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.comvulcanchem.com For instance, the MM3 compound was shown to reduce phytohemagglutinin A-induced PBMC proliferation. vulcanchem.com Furthermore, isoxazole derivatives can influence the production of cytokines, such as inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cell cultures. mdpi.com Conversely, some isoxazole carbohydrazide derivatives have been observed to stimulate the proliferation of lymphocytes and increase the production of interleukin-1β (IL-1β). mdpi.comresearchgate.net This dual capacity for immunosuppression and immunostimulation highlights the complex immunomodulatory potential of this class of compounds. nih.govnih.gov A study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX) revealed that it could up-regulate the expression of pro-inflammatory genes like IL-1B and IL-6, while down-regulating the anti-inflammatory cytokine IL-10. nih.gov

Table 5: Immunomodulatory Mechanisms of this compound Derivatives

Immunomodulatory Mechanism Cellular/Molecular Target Observed Effect
Proapoptotic Action Jurkat cells (T-lymphocytes) Increased expression of caspases and Fas. mdpi.com
T-cell Subset Modulation Peripheral Blood Mononuclear Cells (PBMCs) Inhibition of proliferation. mdpi.comvulcanchem.com
Cytokine Production Human whole blood cells, Peritoneal cells Inhibition of TNF-α, stimulation of IL-1β. mdpi.commdpi.comresearchgate.net

Anti-angiogenic Activity Assessment (e.g., ex vivo assays)

The anti-angiogenic potential of this compound derivatives has been primarily investigated using the ex vivo rat aorta ring (RAR) assay, which provides a valuable model for studying the formation of new blood vessels.

One notable study focused on an indole-isoxazole carbohydrazide derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC). researchgate.netresearchgate.net In the RAR assay, this compound demonstrated a significant and dose-dependent inhibition of micro-blood vessel growth. researchgate.netresearchgate.net At a concentration of 100 µg/ml, N-5-BIC achieved an 87.37% reduction in blood vessel sprouting compared to the control group. researchgate.net These findings were corroborated by an in vivo chick chorioallantois membrane (CAM) assay, which also confirmed a significant regression in blood vessels. researchgate.netresearchgate.net The anti-angiogenic effects of N-5-BIC are thought to be linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) gene expression. researchgate.netresearchgate.net

Similarly, a carbothioamide indole (B1671886) derivative, 2-N-(5-bromo-1H-indole-2-carbonyl)hydrazine-1-carbothioamide (2-NPHC), was evaluated for its anti-angiogenic properties using the RAR assay. pensoft.net This compound also showed effective, concentration-dependent suppression of micro-blood vessel growth. pensoft.net The half-maximal inhibitory concentration (IC50) for 2-NPHC in the RAR assay was determined to be 13.42 µg/ml. pensoft.net The mechanism for this activity is suggested to be related to the inhibition of VEGF release or activity. pensoft.net

These studies highlight the utility of the isoxazole-carbohydrazide scaffold in designing potent anti-angiogenic agents. The data from ex vivo assays provide a strong foundation for the anti-angiogenic potential of these compounds.

Table 1: Ex Vivo Anti-angiogenic Activity of Isoxazole-Carbohydrazide Derivatives

Compound NameAssayConcentrationResultReference
N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC)RAR100 µg/ml87.37% inhibition of blood vessel growth researchgate.net
2-N-(5-bromo-1H-indole-2-carbonyl)hydrazine-1-carbothioamide (2-NPHC)RAR13.42 µg/mlIC50 value for blood vessel growth inhibition pensoft.net

Antioxidant Activity Evaluation

The antioxidant capacity of this compound and its derivatives has been assessed through various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netresearchgate.netinnovareacademics.in

A separate study on a series of novel isoxazole derivatives also demonstrated notable antioxidant activities. ur.edu.plicm.edu.pl Among the synthesized compounds, derivatives labeled as 1d, 1e, 2c, 2d, and 2e were highlighted for their significant antioxidant potential. ur.edu.plicm.edu.pl The isoxazole moiety is frequently associated with antioxidant properties, which may be due to its ability to donate electrons and stabilize free radicals. innovareacademics.in

Further research into 1,2,4-triazolyl-isoxazole moieties derived from carbohydrazides confirmed their antioxidant potential through both free radical scavenging and metal chelating activity assays. researchgate.net Similarly, a study on 2-isoxazoline derivatives synthesized from a carbohydrazide precursor showed good scavenging activities in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov These findings underscore the versatility of the isoxazole-carbohydrazide scaffold in generating compounds with potent antioxidant capabilities.

Table 2: In Vitro Antioxidant Activity of Isoxazole-Carbohydrazide Derivatives

Compound/Derivative SeriesAssayResult (IC50)Reference
N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC)DPPH129.6 µg/ml researchgate.net
Isoxazole Derivatives (1d, 1e, 2c, 2d, 2e)DPPHNotable activity ur.edu.pl, icm.edu.pl
2-isoxazoline derivativesDPPH, ABTSGood scavenging activity nih.gov

Role As a Chemical Probe and Lead Compound in Early Stage Drug Discovery

Development of Novel Pharmacological Agents and Therapeutic Leads

The inherent reactivity of the carbohydrazide (B1668358) moiety allows for its facile conversion into a variety of other functional groups, leading to the generation of large libraries of novel compounds. These derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. kuey.netnih.gov

For instance, derivatives of Isoxazole-5-carbohydrazide have shown promise as potent antimicrobial agents. kuey.net By modifying the core structure, researchers aim to develop new antibiotics and antifungals capable of overcoming the growing challenge of antimicrobial resistance. kuey.net In the realm of oncology, several isoxazole-based carboxamides and carbohydrazides have demonstrated significant anticancer activities, targeting key pathways involved in cancer cell growth and proliferation. kuey.net

Furthermore, isoxazole (B147169) derivatives are being explored for their neuroprotective properties in conditions like Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net One study detailed the synthesis of methyl indole-isoxazole carbohydrazide derivatives as multi-target agents for Alzheimer's disease. researchgate.netnih.gov Compound 5d from this series emerged as a potent and selective inhibitor of acetylcholinesterase (AChE), a key enzyme in the pathology of the disease, with an IC50 value of 29.46 ± 0.31 µM. researchgate.netnih.gov

The anti-inflammatory potential of isoxazole-carbohydrazide derivatives is also a significant area of research. These compounds can modulate the production of pro-inflammatory cytokines, offering new avenues for treating inflammatory conditions. kuey.net

Design and Synthesis of Multi-Targeting Agents

The development of multi-target-directed ligands (MTDLs) is a modern approach in drug discovery aimed at addressing complex diseases with multiple pathological factors. nih.gov The this compound scaffold is well-suited for the design of such agents due to its synthetic tractability, allowing for the incorporation of different pharmacophores to hit multiple biological targets simultaneously. nih.gov

A notable example is the design of indole-isoxazole carbohydrazide derivatives as potential treatments for Alzheimer's disease. researchgate.netnih.gov These compounds were engineered to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to possess metal-chelating properties, addressing several key aspects of Alzheimer's pathology. researchgate.netnih.govnih.gov The design strategy involved the bioisosteric replacement of the indanone moiety of the known drug donepezil (B133215) with an isoxazole ring. nih.gov

Another study focused on the synthesis of hybrid molecules combining the isoxazole core with other heterocyclic systems, such as 1,2,3-triazoles, to create bisfunctionalized compounds with potential dual biological activities. rsc.org This approach highlights the modularity of the this compound starting material in constructing complex, multi-target agents.

Strategies for Overcoming Resistance Mechanisms

Antimicrobial resistance (AMR) is a major global health threat, necessitating the development of novel therapeutic strategies. researchgate.netresearchgate.net this compound derivatives are being actively investigated as a potential solution to this problem. kuey.net The versatility of the isoxazole scaffold allows for structural modifications aimed at circumventing existing resistance mechanisms in bacteria and fungi. kuey.net

Research has shown that certain isoxazole derivatives exhibit potent activity against a range of pathogens, including drug-resistant strains. kuey.net The mechanism of action can involve the inhibition of essential microbial enzymes or interference with cellular processes vital for pathogen survival. kuey.net For example, some derivatives have been found to inhibit bacterial cell wall synthesis or disrupt protein and nucleic acid metabolism. kuey.net

The ability to fine-tune the chemical structure of this compound derivatives provides a promising avenue for developing new antimicrobial agents that can effectively combat resistant pathogens. kuey.net

Exploration of New Therapeutic Avenues Based on Identified Activities

The diverse biological activities exhibited by this compound derivatives have opened up new avenues for therapeutic exploration. kuey.net Beyond the well-established antimicrobial, anticancer, and anti-inflammatory properties, these compounds are showing potential in other areas of medicine.

The neuroprotective effects of isoxazole derivatives are a particularly promising area of research. kuey.net Their ability to modulate neurotransmitter systems and protect neurons from damage suggests potential applications in a range of neurodegenerative and neurological disorders. kuey.netresearchgate.net For instance, some derivatives have shown promise as selective inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of Parkinson's disease. researchgate.net

The antiviral activity of isoxazole-based compounds is another emerging field. kuey.net Derivatives have demonstrated activity against viruses such as HIV, hepatitis C, and herpes simplex virus by targeting viral enzymes or host factors essential for viral replication. kuey.net Some have even shown synergistic effects when combined with existing antiviral drugs, potentially enhancing their efficacy against resistant strains. kuey.net

Furthermore, the immunosuppressive properties of certain isoxazole derivatives are being investigated. mdpi.com A study on N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide revealed their ability to inhibit the proliferation of peripheral blood mononuclear cells. mdpi.com One compound, MM3 , was particularly effective and non-toxic, suggesting its potential as a lead for the development of new immunosuppressive agents. mdpi.com

The continued exploration of the chemical space around the this compound core is likely to uncover even more therapeutic possibilities, solidifying its importance as a versatile platform in drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.